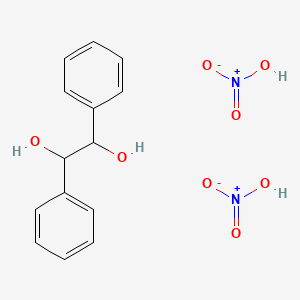

1,2-Diphenylethane-1,2-diol;nitric acid

Description

1,2-Diphenylethane-1,2-diol (C₁₄H₁₄O₂), commonly referred to as hydrobenzoin, is a vicinal diol featuring two phenyl groups bonded to adjacent hydroxyl-bearing carbons. It exists in enantiomeric forms, such as (R,R)- and (S,S)-configurations, which are critical for asymmetric synthesis and catalysis .

Properties

CAS No. |

58286-69-4 |

|---|---|

Molecular Formula |

C14H16N2O8 |

Molecular Weight |

340.28 g/mol |

IUPAC Name |

1,2-diphenylethane-1,2-diol;nitric acid |

InChI |

InChI=1S/C14H14O2.2HNO3/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;2*2-1(3)4/h1-10,13-16H;2*(H,2,3,4) |

InChI Key |

IKARBJBVOAYVEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

1,2-Diphenylethane-1,2-diol can be synthesized through the reduction of benzil using sodium borohydride . The reaction involves the conversion of benzil to 1,2-diphenylethane-1,2-diol under controlled conditions. Industrial production methods may involve the use of catalytic hydrogenation of benzoin in the presence of nickel .

Chemical Reactions Analysis

1,2-Diphenylethane-1,2-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzil using oxidizing agents such as nitric acid.

Reduction: The compound can be reduced to form hydrobenzoin using sodium borohydride.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common reagents and conditions used in these reactions include sodium borohydride for reduction, nitric acid for oxidation, and halogens for substitution. Major products formed from these reactions include benzil, hydrobenzoin, and halogenated derivatives.

Scientific Research Applications

1,2-Diphenylethane-1,2-diol;nitric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-diphenylethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate biochemical pathways and exert specific effects on cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Reactivity and Performance

- Acetal/Ketal Formation: 1,2-Diphenylethane-1,2-diol reacts with ketones (e.g., cyclohexenone) to form bicyclic acetals, enabling stereoselective synthesis of natural products . Ethylene glycol forms less stable acetals due to its flexibility and lack of aromatic stabilization.

- Oxidation: Under photochemical conditions with FeIII(tmpyp), the diol cleaves to yield benzaldehyde (major) and benzoic acid (minor), with pH-dependent efficiency (optimal at pH 5–7) . Hydroquinone oxidizes to quinone, a process exploited in redox reactions and energy storage.

Catalytic Performance :

Thermal and Optical Properties

| Property | 1,2-Diphenylethane-1,2-diol | 1,2-DPEDBN (Nitrobenzoate Ester) | Polyimide (1,2-DPEDBA-based) |

|---|---|---|---|

| Thermal Stability | Decomposes at ~250°C | Stable to 300°C | Tg > 300°C |

| Optical Transparency | N/A | Opaque | 85–90% at 450 nm |

| Dielectric Constant | N/A | N/A | 2.4–2.7 |

Research Findings and Industrial Relevance

- Chiral Resolution : The (R,R)-enantiomer is commercially available (≥98% ee) and critical for synthesizing enantiopure pharmaceuticals .

- Sustainability: Magnetically recoverable catalysts (e.g., Co/C nanoparticles) enable recyclable diol-based catalytic systems, reducing waste .

- Limitations : Prolonged reuse of immobilized catalysts leads to reduced ee (e.g., from 98% to 85% after three cycles) due to copper complex instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.